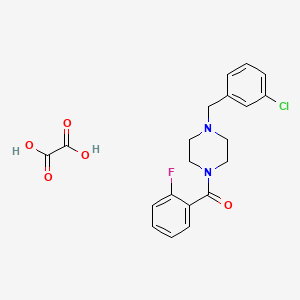
4-(2,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, commonly known as DMTO, is a synthetic compound that has recently gained attention in the field of scientific research. DMTO is a member of the oxazolone family, which is known for its diverse biological activities. DMTO exhibits a wide range of pharmacological properties, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
A significant application of this compound lies in its synthesis and the exploration of its reactivity. For instance, derivatives of 1,3-oxazol-5(4H)-one have been synthesized through various reactions, such as the Ugi/Robinson-Gabriel reactions, which provide a concise method for producing 2,4,5-trisubstituted oxazoles. This method involves using 2,4-dimethoxybenzylamine as an ammonia equivalent, demonstrating the flexibility and utility of dimethoxybenzylidene derivatives in synthesizing complex oxazole scaffolds with potential biological activities (Shaw, Xu, & Hulme, 2012).
Antioxidant Activity
The antioxidant abilities of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have been studied, where compounds exhibited significant free-radical scavenging ability in assays like DPPH and ferric reducing antioxidant power (FRAP). This highlights the potential of dimethoxybenzylidene derivatives in contributing to the development of novel antioxidants (Hussain, 2016).
Antimicrobial and Antiproliferative Properties
Research into the antimicrobial and antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives with 2,5-dimethoxybenzylidene, has shown significant activity against various pathogens and cancer cell lines. This suggests the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).
Structural Analysis and Bioactivity
The structural analysis and investigation of bioactivity are critical aspects of research on this compound. Studies have explored the conformational analysis, DFT investigations, and molecular docking to predict inhibitory activity against diseases like tuberculosis, offering insights into the design of new drugs with enhanced efficacy (Kumar et al., 2021).
Optical and Physicochemical Properties
Investigations into the optical behavior of similar oxazol-5-one derivatives have provided valuable information on their potential applications in materials science, particularly in the development of compounds with favorable nonlinear optical properties (Song, Wen, & Li, 2004).
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-11-5-6-13(20-2)10(8-11)9-12-16(18)21-15(17-12)14-4-3-7-22-14/h3-9H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPIOELJLANUTB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)
![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)